molecular formula C13H19NO B5231805 1-(1-phenylethyl)-4-piperidinol

1-(1-phenylethyl)-4-piperidinol

Cat. No.: B5231805
M. Wt: 205.30 g/mol
InChI Key: KRRDSRHIZGQZFK-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Research

Piperidine and its derivatives are fundamental building blocks in the realm of medicinal chemistry and drug discovery. exlibrisgroup.com These six-membered heterocyclic compounds, containing one nitrogen atom, are prevalent in a vast number of pharmaceuticals and biologically active molecules. exlibrisgroup.comnih.gov The piperidine scaffold's significance stems from its ability to introduce favorable physicochemical properties into molecules, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net The versatility of the piperidine ring allows for a wide range of chemical modifications, making it a crucial component in the synthesis of diverse therapeutic agents, including those targeting the central nervous system, inflammation, and cancer. exlibrisgroup.comajchem-a.com

Overview of Heterocyclic Nitrogen-Containing Compounds

Heterocyclic compounds are cyclic structures in which one or more ring atoms are elements other than carbon. pressbooks.pub When nitrogen is incorporated into the ring, they are known as nitrogen-containing heterocyclic compounds. pressbooks.pub This class of compounds is of immense importance in chemistry and biology, forming the core structures of many natural products, such as alkaloids, vitamins, and nucleic acids. nih.govnih.govrsc.org The presence of the nitrogen atom often imparts basicity to the molecule and provides a site for hydrogen bonding, which is crucial for biological interactions. nih.govnih.gov Nitrogen heterocycles are categorized based on their ring size and the number of heteroatoms, with piperidine being a prime example of a six-membered, saturated, nitrogen-containing heterocycle. pressbooks.pub

Contextualization of 1-(1-phenylethyl)-4-piperidinol within Piperidinol Chemistry

Within the broader family of piperidines, piperidinols are characterized by the presence of a hydroxyl (-OH) group attached to the piperidine ring. The position of this hydroxyl group significantly influences the molecule's properties and reactivity. In the case of this compound, the hydroxyl group is at the 4-position of the piperidine ring. This specific substitution pattern, along with the 1-phenylethyl group attached to the nitrogen atom, defines its unique chemical character.

This compound serves as a valuable intermediate in organic synthesis. For instance, its precursor, N-phenethyl-4-piperidone (NPP), is utilized in the synthesis of various pharmaceutical agents. lookchem.comwikipedia.org The reduction of the ketone group in NPP to a hydroxyl group to form this compound is a key synthetic transformation. The resulting 4-piperidinol moiety can then be further functionalized, highlighting the compound's role as a versatile building block in the construction of more complex molecules. nih.gov

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC13H19NO cymitquimica.comnih.gov
Molecular Weight205.3 g/mol nih.govcaymanchem.com
Melting Point95.5-98.5 °C chemicalbook.com
Boiling Point341.9±22.0 °C (Predicted) chemicalbook.com
Physical FormWhite to Yellow Solid sigmaaldrich.com
IUPAC Name1-(2-phenylethyl)piperidin-4-ol nih.govsigmaaldrich.com

Synthesis and Research Findings

The synthesis of this compound is often achieved through the reduction of its corresponding ketone, 1-phenethyl-4-piperidone (B3395357) (NPP). wikipedia.org This transformation is a standard procedure in organic chemistry, typically employing reducing agents such as sodium borohydride.

Research has shown that 4-hydroxy-1-(2-phenylethyl)piperidine, another name for the title compound, is a building block in the synthesis of ligands for the muscarinic acetylcholine (B1216132) receptor (mAChR) and the sigma non-opioid intracellular receptor 1 (σ1 receptor). caymanchem.com It has also been identified as a metabolite of certain synthetic opioids. caymanchem.com The ability to create derivatives from this core structure underscores its importance in medicinal chemistry research for developing new therapeutic agents. ingentaconnect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-phenylethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-6,11,13,15H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRDSRHIZGQZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1 Phenylethyl 4 Piperidinol and Analogous Piperidinol Derivatives

Historical and Contemporary Approaches to Piperidine (B6355638) Ring Formation

The construction of the piperidine nucleus is a foundational challenge in heterocyclic chemistry. Methodologies have evolved significantly, providing access to simple scaffolds as well as complex, stereochemically defined structures. Key intermediates in the synthesis of the target compound are often 4-piperidones, which can be readily reduced to the corresponding 4-piperidinols.

Reductive Amination Strategies for 4-Piperidone (B1582916) Intermediates

Reductive amination is a robust and widely utilized method for forming C-N bonds and is central to many syntheses of piperidine derivatives. mdpi.comnih.gov In the context of 4-piperidone synthesis, this strategy can be applied intramolecularly or, more commonly, in a two-step intermolecular fashion to produce key precursors like 4-anilino-N-phenethylpiperidine (ANPP) from N-phenethyl-4-piperidone (NPP). wikipedia.org

The process typically begins with the condensation of a ketone (e.g., 1-phenethyl-4-piperidone) with an amine (e.g., aniline) to form an intermediate imine or enamine. ajrconline.orggoogle.com This is often catalyzed by a weak acid. The iminium ion is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. google.comsciencemadness.org Sodium triacetoxyborohydride is particularly effective as it is a mild reagent that can be used in a one-pot reaction directly from the ketone and amine, without the need to isolate the imine intermediate. google.comsciencemadness.org

Recent advancements have also focused on the use of reusable catalysts based on earth-abundant metals, such as iron, for reductive aminations, presenting a more sustainable approach. d-nb.info These catalytic systems can effectively convert ketones to primary amines using aqueous ammonia and are tolerant of a wide range of functional groups. d-nb.info

Dieckmann Cyclization and Related Intramolecular Condensations in Piperidinone Synthesis

The Dieckmann cyclization, or Dieckmann condensation, is a classical and effective method for synthesizing 4-piperidones. tandfonline.comsciencemadness.org This intramolecular condensation reaction involves the cyclization of a diester in the presence of a base to form a β-keto ester. sciencemadness.org For the synthesis of N-substituted 4-piperidones, the process starts with the condensation of a primary amine with two equivalents of an acrylate (B77674) ester, such as methyl or ethyl acrylate, to form an aminodicarboxylate ester. tandfonline.com

The subsequent base-catalyzed ring-closure of the diester is the critical step. The choice of base and solvent can significantly impact the reaction yield due to the reversibility of the process. tandfonline.com Strong bases like sodium metal, sodium hydride (NaH), or sodium tert-butoxide (NaOtBu) are typically required. tandfonline.com High-boiling point solvents and high dilution techniques are often employed to favor the intramolecular cyclization over intermolecular dimerization. tandfonline.com

Following the cyclization, the resulting β-keto ester is subjected to hydrolysis and decarboxylation, usually under acidic conditions, to yield the final 4-piperidone product. tandfonline.com

BaseSolventYield (%)
Sodium (Na)Xylene72
Sodium Hydride (NaH)Xylene64
Sodium tert-butoxide (NaOtBu)Xylene61
Sodium (Na)Toluene24
Sodium (Na)Benzene13

Table 1: Effect of different bases and solvents on the yield of 1-(2-phenethyl)-4-piperidone via Dieckmann cyclization. Data sourced from Micovic, et al. tandfonline.com

Aza-Michael Additions for Chiral Piperidine Building Blocks

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for constructing piperidine rings. ntu.edu.sg Intramolecular versions of this reaction are particularly useful for cyclization. ntu.edu.sgrsc.org In recent years, significant progress has been made in developing asymmetric aza-Michael reactions, which provide access to chiral piperidine building blocks with high enantioselectivity. mdpi.com

These reactions often employ chiral organocatalysts, such as squaramides or quinoline derivatives, to control the stereochemical outcome. mdpi.comrsc.org For instance, a bifunctional squaramide can catalyze a cascade aza-Michael/Michael reaction between a nitroalkene and a tosylaminomethyl enone to produce highly functionalized chiral pyrrolidines, and similar principles can be applied to piperidine synthesis. rsc.org This approach allows for the construction of enantiomerically enriched piperidine cores that can be further elaborated to target molecules. researchgate.netnih.gov The stereoselectivity of these reactions is crucial for synthesizing specific isomers of biologically active compounds. nih.gov

Catalyst TypeProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Quinidine-SquaramideTrisubstituted Pyrrolidineup to 91:9up to >99%
Quinine-SquaramideTrisubstituted Pyrrolidineup to 90:10up to 90%
Quinoline Organocatalyst2,5-Disubstituted PiperidineN/AGood

Table 2: Representative stereoselectivity in organocatalyzed asymmetric aza-Michael reactions for heterocycle synthesis. mdpi.comrsc.orgnih.gov

Introduction of the 1-(1-phenylethyl) Moiety

Once the 4-oxopiperidine or 4-hydroxypiperidine (B117109) core is synthesized, the final step is the introduction of the 1-phenylethyl group at the nitrogen atom. This can be achieved through several reliable N-functionalization methods.

N-Alkylation and N-Phenethylation Protocols

Direct N-alkylation is a common and straightforward method for introducing the phenethyl group. researchgate.net This is typically an SN2 reaction where the secondary amine of the piperidine ring acts as a nucleophile, displacing a leaving group from an alkylating agent. For the synthesis of N-phenethyl-4-piperidone (NPP), 4-piperidone can be reacted with phenethyl bromide. wikipedia.orgsciencemadness.org The reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the acid formed and to deprotonate the piperidine nitrogen, increasing its nucleophilicity. A suitable polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) is often used. researchgate.netsciencemadness.org

Alternatively, N-phenethylation can be accomplished via reductive amination. This involves reacting a piperidine derivative, such as 4-piperidone, with phenylacetaldehyde in the presence of a reducing agent. sciencemadness.org The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the N-phenethyl piperidine product. This one-pot procedure is highly efficient and avoids the handling of potentially hazardous alkylating agents. ajrconline.orgsciencemadness.org

Alternative N-Functionalization Strategies

Beyond classical N-alkylation, modern synthetic chemistry offers a range of alternative strategies for N-functionalization that can provide access to a wider array of derivatives. acs.org While not always necessary for the synthesis of 1-(1-phenylethyl)-4-piperidinol, these methods are relevant for creating analogous structures.

Transition-metal-catalyzed cross-coupling reactions, for example, have been developed for the α-functionalization of N-alkyl piperidines. acs.org These methods often proceed via the in-situ formation of an iminium ion, which is then intercepted by a nucleophile. acs.org Photoredox catalysis has also emerged as a powerful tool for the direct C–H functionalization of the α-position of saturated N-heterocycles, including piperidines and piperazines. beilstein-journals.orgmdpi.com These advanced techniques allow for the installation of various carbon-based groups onto the piperidine scaffold under mild conditions, greatly expanding the accessible chemical space for creating novel piperidinol derivatives. nih.gov

Functionalization at the C4-Position to Yield Piperidinols

The introduction of a hydroxyl group at the C4-position of the piperidine ring is a critical transformation for creating 4-piperidinol derivatives. This is most commonly achieved by the reduction of a corresponding 4-piperidone precursor, though other methods for direct functionalization are also being explored.

Reductions of 4-Piperidone Derivatives

The reduction of N-substituted 4-piperidones is a primary and widely used method for synthesizing 4-piperidinols. researchgate.netwikipedia.orgresearchgate.net The precursor, 1-(1-phenylethyl)-4-piperidone, can be synthesized through methods like the Dieckmann cyclization of aminodicarboxylate esters or by the alkylation of 4-piperidone with a phenethyl halide. researchgate.netwikipedia.orgacs.org

A variety of reducing agents can be employed for the conversion of the C4-carbonyl group to a hydroxyl group. Common hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. google.com The choice of reagent can influence the stereochemical outcome of the reaction, particularly in polysubstituted piperidones. For instance, the reduction of 3,3,5-trisubstituted piperidones with NaBH₄ can lead to a single diastereomer with an equatorial hydroxyl group. However, with increased steric hindrance, such as in 3,3,5,5-tetrasubstituted-4-piperidones, the reduction may become non-stereospecific, yielding a mixture of diastereomers.

Table 1: Diastereoselective Reduction of Substituted 4-Piperidones

Piperidone Precursor Reducing Agent Diastereomeric Ratio (syn:anti) Yield (%)
3,3-Disubstituted NaBH₄ 2:1 98
3,3,5-Trisubstituted (5e) NaBH₄ Single diastereomer 95
3,3,5-Trisubstituted (5f) NaBH₄ Single diastereomer 91
3,3,5-Trisubstituted (5g) NaBH₄ Single diastereomer 94

Selective Introduction of the Hydroxyl Group

Beyond the reduction of ketones, alternative strategies have been developed for the selective introduction of a hydroxyl group at the C4 position. One such powerful method is the aza-Prins cyclization. rsc.orgrsc.org This reaction allows for a direct and highly diastereoselective synthesis of cis-4-hydroxypiperidines by reacting homoallylic amines with aldehydes under acidic conditions. rsc.orgrsc.org While Lewis acid-promoted aza-Prins processes often yield 4-halopiperidines, the use of Brønsted acids or Lewis acids with non-nucleophilic anions can produce the desired 4-hydroxy-analogues. rsc.org

Another modern approach involves the direct C-H functionalization of the piperidine ring. acs.orgresearchgate.net While challenging, methods are being developed for the palladium-catalyzed C(sp³)–H arylation at the C4 position, which highlights the potential for future methods to directly install a hydroxyl group or a precursor functional group at this otherwise unactivated position. acs.org These C-H activation strategies offer a more atom-economical route by avoiding the need to pre-install a carbonyl group. nih.gov

Stereoselective Synthesis of Piperidinol Systems

Controlling the three-dimensional arrangement of substituents on the piperidine ring is crucial, as the biological activity of these compounds is highly dependent on their stereochemistry. Therefore, significant research has been dedicated to developing stereoselective synthetic methods.

Asymmetric Approaches to Enantiopure Piperidine Scaffolds

The synthesis of enantiomerically pure piperidines is a key objective in pharmaceutical development. mdpi.comrsc.org Several asymmetric strategies are employed to achieve this:

Chiral Catalysis: The use of chiral catalysts, such as chiral oxazaborolidines, can facilitate the enantioselective reduction of prochiral ketones, producing optically active secondary alcohols. nih.gov Organocatalysis, using small chiral organic molecules like quinine-derived squaramides, has also emerged as a powerful tool for constructing chiral tetrahydropyridine and piperidine frameworks through domino reactions. nih.gov

Biocatalysis: Enzymes and whole-cell biocatalysts offer significant advantages in stereoselectivity. Ketoreductase enzymes, for example, can provide high chiral selectivity in the reduction of piperidones, often under mild, environmentally friendly conditions.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For example, starting with a chiral amine like S-α-phenylethylamine allows for the construction of a chiral piperidone building block, which can then be further functionalized. acs.org

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as amino acids or carbohydrates, to build complex chiral molecules.

Diastereoselective Control in Piperidinol Synthesis

When a molecule has multiple stereocenters, controlling their relative orientation (diastereoselectivity) is essential. In the synthesis of substituted piperidinols, diastereoselectivity is often achieved during the reduction of the corresponding piperidone or during the ring-forming reaction itself.

A one-pot synthesis of piperidin-4-ols via a sequence of gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has been shown to produce products with high to excellent diastereoselectivity, favoring the all-cis isomers. nih.gov Similarly, the aza-Prins cyclization is noted for its high diastereoselectivity in producing cis-4-hydroxypiperidines. rsc.org The stereochemical outcome is influenced by the formation of key intermediates, such as an oxocarbenium ion in the Prins cyclization, which leads to a preferred geometry in the final product. semanticscholar.org

The substituents already present on the piperidone ring heavily influence the direction of attack by the reducing agent, a concept known as substrate control. Bulky groups can shield one face of the molecule, forcing the hydride to attack from the opposite, less hindered face, thereby leading to a specific diastereomer.

Table 2: Examples of Diastereoselective Piperidinol Synthesis

Reaction Type Key Reagents/Catalyst Stereochemical Outcome
Aza-Prins Cyclization TfOH Highly diastereoselective for cis-4-hydroxypiperidines
Gold-Catalyzed Cascade PPh₃AuNTf₂, Catecholborane Excellent diastereoselectivity for all-cis piperidin-4-ols

Advancements in Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing routes that are not only effective but also environmentally benign and efficient. This "green chemistry" approach seeks to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. researchgate.net

In the context of piperidinol synthesis, this translates to several key advancements:

One-Pot and Cascade Reactions: Combining multiple reaction steps into a single operation (a "one-pot" process) significantly improves efficiency by reducing the need for intermediate purification, saving time, solvents, and materials. nih.govnih.gov Cascade or domino reactions, where a single event triggers a series of subsequent transformations to rapidly build molecular complexity, are particularly powerful. nih.gov

Atom Economy: Synthetic methods are designed to incorporate the maximum number of atoms from the starting materials into the final product. C-H functionalization is a prime example of an atom-economical strategy, as it avoids the use of pre-functionalized substrates. nih.gov

Use of Sustainable Catalysts: There is a move away from expensive and toxic heavy metal catalysts toward more sustainable alternatives. This includes the use of earth-abundant metals like iron and organocatalysts, which are small, metal-free organic molecules. nih.gov Biocatalysis, using enzymes, is another cornerstone of green synthesis, as these reactions are typically run in water under mild conditions.

Greener Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents with safer alternatives. For instance, research into replacing piperidine itself in processes like solid-phase peptide synthesis highlights the broader trend toward safer chemical practices.

These advancements are crucial for the large-scale, industrial production of piperidinol-containing pharmaceuticals, making the processes more cost-effective and environmentally responsible. researchgate.net

Green Chemistry Principles in Piperidinol Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of piperidinol derivatives to minimize environmental impact and enhance safety. These principles focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

One of the key green chemistry approaches in the synthesis of piperidinol precursors, such as N-substituted piperidones, is the utilization of one-pot multicomponent reactions. amazonaws.com These reactions, by combining multiple steps into a single operation, reduce the need for intermediate purification, minimize solvent usage, and decrease waste generation. For instance, the synthesis of polysubstituted tetrahydropyridines, which can be converted to piperidin-4-one derivatives, has been achieved through a one-pot multicomponent reaction involving anilines, aromatic aldehydes, and β-keto esters. amazonaws.com

The use of environmentally benign solvents is another cornerstone of green chemistry. Deep eutectic solvents (DES), such as a mixture of glucose and urea, have been effectively employed as reaction media for the synthesis of piperidin-4-one derivatives. google.com These solvents are often biodegradable, non-toxic, and inexpensive, offering a sustainable alternative to traditional volatile organic solvents. Research has demonstrated that the use of a glucose-urea DES can lead to good to excellent yields of piperidin-4-one derivatives. google.com

Furthermore, the development of solvent-free reaction conditions represents a significant advancement in green piperidinol synthesis. Ultrasound-promoted synthesis of novel piperidin-4-ones has been reported, offering advantages such as shorter reaction times and higher yields compared to conventional methods. amazonaws.com

The following table summarizes some green chemistry approaches applied to the synthesis of piperidinol precursors.

Green Chemistry ApproachStarting MaterialsSolvent/ConditionsProductKey Advantages
Multicomponent ReactionAnilines, Aromatic Aldehydes, β-keto estersCatalytic Zirconium TetrachloridePolysubstituted TetrahydropyridinesAtom economy, reduced waste
Deep Eutectic Solvent2- and 4-hydroxybenzaldehyde, Ketones, AmmoniaGlucose-Urea2,6-bis(hydroxyphenyl) piperidin-4-one derivativesUse of a biodegradable and inexpensive solvent
Ultrasound-Promoted Synthesis4-piperidone hydrochloride monohydrate, Alkylating/Acylating agentsNot specifiedBipodal and tripodal piperidin-4-onesShorter reaction times, higher yields

Catalytic Methodologies for Enhanced Efficiency

Catalytic methods play a pivotal role in enhancing the efficiency and selectivity of synthetic routes to this compound and its analogs. These methods often involve the use of metal catalysts or organocatalysts to facilitate key transformations, such as the reduction of the piperidinone carbonyl group to the corresponding alcohol.

The synthesis of the precursor, 1-(1-phenylethyl)-4-piperidone, can be achieved through various methods, including the Dieckmann cyclization of aminodicarboxylate esters. researchgate.net An improved one-pot synthesis of the closely related 1-(2-phenethyl)-4-piperidone has been developed using nanosilica sulfuric acid as a catalyst for the reaction of phenethylamine (B48288) and methyl acrylate, followed by cyclization. researchgate.net

The crucial step in synthesizing this compound is the reduction of the corresponding 4-piperidone. This transformation is commonly achieved through catalytic hydrogenation or with the use of hydride reducing agents.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Raney Nickel, in a hydrogen atmosphere. A patent describes the preparation of N-phenethyl-4-anilinopiperidine from N-phenethyl-4-piperidone and aniline (B41778) using Raney Ni as a catalyst under hydrogen pressure. While this example leads to a different final product, the initial step involves conditions that could be adapted for the reduction of the ketone to an alcohol.

Hydride Reduction: Sodium borohydride (NaBH₄) is a widely used and relatively mild reducing agent for the conversion of ketones to alcohols. wikipedia.org The reduction of N-phenethyl-4-piperidinone with sodium borohydride is a key step in the Siegfried method for the synthesis of fentanyl, where the ketone is reduced after imine formation. wikipedia.org This reagent is favored for its selectivity and operational simplicity. The reaction is typically carried out in a protic solvent like methanol or ethanol.

The following table provides an overview of catalytic methodologies for the synthesis of piperidinol derivatives.

Reaction StepCatalyst/ReagentSubstrateProductReported Yield
N-Alkylation and CyclizationNanosilica Sulfuric AcidPhenethylamine, Methyl Acrylate1-(2-phenethyl)-4-piperidoneNot Specified
Reductive Amination/HydrogenationRaney Nickel, H₂N-phenethyl-4-piperidone, AnilineN-phenethyl-4-anilinopiperidine88.1%
Ketone ReductionSodium Borohydride (NaBH₄)N-phenethyl-4-piperidinone4-anilino-N-phenethylpiperidine (after imine formation)Not specified for direct alcohol

Advanced Structural Elucidation and Conformational Analysis of 1 1 Phenylethyl 4 Piperidinol

Spectroscopic Characterization in Chemical Research

Spectroscopic methods are indispensable for the initial characterization and structural verification of synthesized compounds. For 1-(1-phenylethyl)-4-piperidinol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In the ¹H NMR spectrum, the protons of the phenyl group would typically appear in the aromatic region (δ 7.2-7.4 ppm). A key distinguishing feature for the 1-phenylethyl group would be a quartet for the single methine proton (CH) adjacent to the phenyl ring and the nitrogen atom, coupled to the methyl group protons, which would appear as a doublet. The piperidine (B6355638) ring protons would present as a complex series of multiplets in the aliphatic region. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 3.6-3.8 ppm.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbons of the phenyl ring would resonate in the δ 125-145 ppm range. The piperidine ring carbons would be found further upfield, with the carbon attached to the hydroxyl group (C-4) appearing around δ 65-70 ppm and the carbons adjacent to the nitrogen (C-2 and C-6) resonating around δ 50-55 ppm. spectrabase.com The unique methine and methyl carbons of the 1-phenylethyl substituent would provide definitive evidence for the compound's specific isomeric structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on analogous structures.

Assignment Predicted ¹H NMR Chemical Shift (δ ppm) Predicted ¹³C NMR Chemical Shift (δ ppm)
Phenyl H7.2-7.4 (m)125-145
Piperidine CH-OH (H-4)3.6-3.8 (m)65-70
Piperidine CH₂N (H-2, H-6)2.5-3.0 (m)50-55
Piperidine CH₂ (H-3, H-5)1.5-2.0 (m)30-35
Phenylethyl CH3.2-3.5 (q)60-65
Phenylethyl CH₃1.3-1.5 (d)18-22
OHVariableN/A

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₁₃H₁₉NO, giving it a molecular weight of approximately 205.30 g/mol . nih.gov High-resolution mass spectrometry would confirm the exact mass, which is calculated to be 205.1467.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. nih.gov Key fragmentation pathways for N-substituted piperidine derivatives often involve cleavage of the bonds adjacent to the nitrogen atom. nih.govnih.gov

Expected Fragmentation Pathways:

Loss of a methyl group: Cleavage of the C-C bond in the phenylethyl side chain could lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 190.

Benzylic cleavage: A common and often dominant fragmentation is the cleavage of the bond between the methine carbon and the phenyl-bearing carbon, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91 or a related tropylium (B1234903) ion.

Piperidine Ring Cleavage: The piperidine ring can undergo various ring-opening fragmentations. A characteristic fragmentation involves the loss of the phenylethyl side group, leading to a protonated 4-hydroxypiperidine (B117109) fragment. Another pathway is the alpha-cleavage adjacent to the nitrogen, breaking the C2-C3 bond, which is a typical fragmentation for cyclic amines. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound Data is predicted based on established fragmentation principles.

m/z Value Proposed Fragment Fragmentation Pathway
205[M]⁺Molecular Ion
190[M-CH₃]⁺Loss of methyl radical from the phenylethyl group
105[C₈H₉]⁺Phenylethyl cation
91[C₇H₇]⁺Tropylium ion from benzylic cleavage

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands. libretexts.orgvscht.cz

A prominent, broad band would be observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is due to intermolecular hydrogen bonding. libretexts.org The C-H stretching vibrations of the aromatic ring would appear as a series of sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperidine and ethyl groups would be found just below 3000 cm⁻¹. vscht.cz The C-N stretching vibration of the tertiary amine within the piperidine ring typically appears in the 1000-1250 cm⁻¹ region. Finally, C-C stretching vibrations within the aromatic ring would produce characteristic absorptions around 1600 and 1450 cm⁻¹. libretexts.org

Table 3: Characteristic Infrared Absorption Bands for this compound Data is based on typical functional group absorption regions.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Alcohol (O-H)Stretch, H-bonded3200-3600 (broad)
Aromatic C-HStretch3000-3100 (sharp)
Aliphatic C-HStretch2850-2960 (medium-strong)
Aromatic C=CStretch~1600, ~1450
Tertiary Amine (C-N)Stretch1000-1250
Alcohol (C-O)Stretch1050-1150

Solid-State Structural Determination

While spectroscopic techniques provide data on molecular connectivity, X-ray crystallography offers definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallography of Piperidinol Derivatives

While a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies on related piperidine derivatives provide a strong basis for predicting its solid-state conformation. nih.gov Research consistently shows that the six-membered piperidine ring overwhelmingly adopts a low-energy chair conformation. nih.govrsc.org

In this conformation, substituents at the C-4 and N-1 positions can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). For this compound, the bulky 1-phenylethyl group at the nitrogen atom and the hydroxyl group at C-4 will position themselves to minimize steric hindrance. It is highly probable that the large 1-phenylethyl group would occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. The smaller hydroxyl group at C-4 could potentially exist in either an axial or equatorial position, with the equatorial orientation generally being more stable.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is dictated by a network of intermolecular interactions. ias.ac.in In the solid state of this compound, hydrogen bonding would be the most significant directional force. The hydroxyl group is a classic hydrogen bond donor, and the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. This would likely lead to the formation of chains or more complex networks of molecules linked by O-H···N or O-H···O hydrogen bonds. researchgate.net

In addition to strong hydrogen bonds, weaker interactions play a crucial role in stabilizing the crystal packing. These include van der Waals forces and potentially C-H···π interactions, where a C-H bond from a piperidine ring or the ethyl group interacts with the electron-rich π-system of the phenyl ring of an adjacent molecule. nih.gov The collective effect of these varied interactions determines the final, most stable crystal lattice. ias.ac.in

Conformational Studies of the Piperidinol Ring System

The three-dimensional structure of the piperidine ring is a critical determinant of a molecule's physical properties and biological interactions. Unlike planar aromatic rings, the saturated piperidine ring is flexible and can adopt several non-planar conformations. The most stable of these is the chair conformation, which effectively minimizes both angle strain and torsional strain. The specific orientation of substituents on the ring is dictated by a complex interplay of steric and electronic factors.

Chair Conformation Analysis of Substituted Piperidinols

The piperidine ring, analogous to cyclohexane, predominantly exists in a chair conformation to alleviate the inherent ring strain of a planar structure. youtube.com In this arrangement, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogens on adjacent carbon atoms are in a staggered arrangement, which minimizes torsional strain. youtube.comyoutube.com

In a chair conformation, substituents can occupy two distinct types of positions: axial and equatorial. youtube.com

Axial positions are perpendicular to the approximate plane of the ring, pointing straight up or down.

Equatorial positions point outwards from the "equator" of the ring.

These two chair conformations can interconvert through a process known as a "ring flip." During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted piperidine ring, these two chair forms are identical and have the same energy.

However, when a substituent is present, the two chair conformations are no longer energetically equivalent. Generally, a substituent prefers the more spacious equatorial position to avoid steric hindrance with the other axial substituents on the same side of the ring. youtube.com This unfavorable steric interaction, known as a 1,3-diaxial interaction, destabilizes the conformation where the substituent is in the axial position. youtube.com The larger the substituent, the stronger this steric repulsion, and the greater the energetic preference for the equatorial position.

Influence of N- and C4-Substituents on Ring Conformation

In this compound, the conformational equilibrium is primarily influenced by the two substituents: the hydroxyl group at the C4 position and the bulky 1-phenylethyl group at the nitrogen (N1) position.

The conformational preference of a substituent is often quantified by its conformational free energy, or "A-value," which represents the energy difference between the axial and equatorial conformers. For 4-substituted piperidines, these energy values are very similar to those for the corresponding substituted cyclohexanes. nih.gov The hydroxyl group at C4 strongly favors the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens at C2 and C6.

The N-substituent also has a profound impact on the ring's conformation. The nitrogen atom's lone pair of electrons also occupies space and prefers an equatorial orientation to minimize steric repulsion. Consequently, a large N-substituent will strongly favor the equatorial position. Studies on related N-substituted piperidines show that the connecting chain of the substituent tends to extend away from the piperidine ring to achieve maximum stability. nih.gov

For this compound, both the C4-hydroxyl group and the N-(1-phenylethyl) group have a strong preference for the equatorial position. This leads to a conformational equilibrium that heavily favors the diequatorial chair conformer.

Table 1: Conformational Free Energies (A-values) for 4-Substituted Piperidines

This table shows the energy penalty for a substituent being in the axial position compared to the equatorial position. Higher values indicate a stronger preference for the equatorial position. The data is based on studies of 4-substituted piperidines. nih.gov

Substituent (R) at C4Conformational Free Energy (-ΔG°) (kcal/mol)Preferred Orientation
-F0.25Equatorial
-OH 0.60 Equatorial
-CO2Et1.10Equatorial
-Phenyl2.90Equatorial
-Me1.70Equatorial
-Br0.45Equatorial

Table 2: Predicted Substituent Orientations in the Most Stable Conformer of this compound

SubstituentRing PositionPredicted OrientationRationale
1-phenylethyl groupN1EquatorialMinimizes steric hindrance with C2/C6 axial hydrogens.
Hydroxyl groupC4EquatorialAvoids 1,3-diaxial interactions with C2/C6 axial hydrogens.

Computational Chemistry and Theoretical Modeling of 1 1 Phenylethyl 4 Piperidinol

Quantum Chemical Investigations

Quantum chemical investigations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and associated properties. For these calculations, a suitable basis set, which describes the atomic orbitals, would be chosen to balance computational cost and accuracy.

A primary goal of quantum chemistry is to elucidate a molecule's electronic landscape to predict its chemical reactivity. This involves calculating several key descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-(1-phenylethyl)-4-piperidinol, the oxygen and nitrogen atoms would be expected to be regions of negative potential, susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would be a site of positive potential.

Atomic Charges: Methods like Mulliken population analysis can be used to assign partial charges to each atom, quantifying the electron distribution and identifying reactive sites.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: These values are illustrative examples of what would be calculated and are not based on published experimental data.)

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-0.5 eVElectron-accepting capability
HOMO-LUMO Gap6.0 eVChemical reactivity and stability
Dipole Moment2.1 DMolecular polarity

Computational chemistry is invaluable for studying reaction mechanisms. For this compound, theoretical studies could illuminate its synthetic pathways or potential degradation routes. For instance, the synthesis of N-substituted piperidines can be modeled to understand the reaction energetics. nih.gov

A typical mechanistic study involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Identifying Transition States (TS): The highest point on the reaction energy profile, the transition state, is located. This is a critical step, as the energy of the TS determines the activation energy and, therefore, the reaction rate.

Mapping the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactants and products.

Mechanistic studies on related cyclic amine systems, such as the copper-catalyzed intramolecular C-H amination for synthesizing piperidines, show the power of DFT calculations in elucidating complex reaction pathways. acs.org

Quantum chemical calculations can predict various spectra, which is essential for compound characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. The predicted frequencies for O-H, C-H, and C-N bond stretching and bending would be compared with experimental data to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the chemical environment of each nucleus. These predictions are a powerful tool for structural elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to the absorption of light in the UV-visible range, which is dictated by the molecule's chromophores, such as the phenyl group.

Molecular Dynamics Simulations

While quantum chemistry focuses on static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. dntb.gov.ua MD simulations provide a detailed view of conformational dynamics and intermolecular interactions. mdpi.com These simulations would typically model the piperidinol molecule in a solvent, such as water, to mimic realistic conditions.

The piperidine (B6355638) ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. However, other conformers like boat or twist-boat are possible. The orientation of the substituents—the hydroxyl group at C4 and the 1-phenylethyl group at the nitrogen—can be either axial or equatorial.

MD simulations can explore the conformational landscape by:

Simulating the molecule for an extended period (nanoseconds to microseconds) to observe transitions between different conformations.

Calculating the potential energy of different conformers to determine their relative stability. Studies on related N-methylpiperidines have shown a preference for the equatorial position of the N-alkyl group. rsc.org

Crystal structure analysis of similar molecules, like 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, confirms that the piperidine ring can adopt a stable chair conformation. nih.gov MD simulations would reveal how this conformation behaves in solution and the energetic barriers to ring flipping.

In a non-pharmacological context, understanding how this compound interacts with other molecules is relevant for applications in materials science or separation chemistry. For example, its potential use as a chiral selector in chromatography could be investigated.

MD simulations and molecular docking could be used to model the interaction of the (R)- and (S)-enantiomers of the piperidinol with a chiral stationary phase. These simulations would focus on:

Binding Mode Analysis: Identifying the preferred orientation of the piperidinol when it forms a complex with a host molecule (e.g., a cyclodextrin (B1172386) or a synthetic receptor).

Interaction Energy Calculation: Quantifying the strength of the non-covalent interactions, such as hydrogen bonds (involving the -OH group), and van der Waals or π-π stacking interactions (involving the phenyl ring).

Binding Free Energy: Using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the free energy of binding, which can explain the enantioselectivity of the recognition process. nih.gov

In Silico Prediction of Molecular Behavior

In silico methods, which utilize computer simulations, are instrumental in predicting the behavior of molecules, thereby accelerating research and reducing the need for extensive experimental work.

A variety of computational tools are available to predict the chemical transformations of piperidine-containing molecules. These tools often rely on quantum mechanics (QM) and molecular mechanics (MM) calculations to model reaction pathways and predict outcomes. For instance, software packages that perform density functional theory (DFT) calculations can be used to investigate the mechanisms of reactions such as the photoredox-catalyzed α-amino C–H arylation of piperidine derivatives. acs.org These calculations can help determine the relative energies of intermediates and transition states, providing insight into the reaction's feasibility and selectivity. acs.org

Furthermore, computational tools can model the epimerization of substituted piperidines, a process that can significantly impact the stereochemical outcome of a reaction. acs.org By calculating the relative energies of different diastereomers, researchers can predict the thermodynamically favored product. acs.org These predictive capabilities are crucial for designing synthetic routes that yield specific stereoisomers of complex molecules.

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or property-based descriptors of a compound with a specific property of interest. These models are widely used to predict various physicochemical properties, such as solubility, boiling point, and adsorption behavior.

For piperidine derivatives, QSPR models can be developed to predict properties relevant to their application. For example, models can be built to predict the adsorption of organic pollutants, including piperidine-containing compounds, onto materials like carbon nanotubes. rsc.orgresearchgate.net These models often use descriptors that quantify molecular features like the number of aromatic rings, degree of unsaturation, presence of polar groups, and molecular size to predict adsorption affinity. rsc.org The development of robust QSPR models relies on high-quality experimental data and the selection of appropriate molecular descriptors. rsc.org

Predictive models are also crucial for understanding the toxicokinetic (TK) parameters of chemicals. nih.gov For instance, models have been developed to predict the fraction of a chemical unbound to plasma proteins (fub) and its intrinsic clearance (Clint). nih.gov While the prediction of some parameters like fub can be relatively accurate, others like Clint may be more challenging due to the complexity of metabolic processes. nih.gov

Application of Machine Learning in Piperidine Chemistry Research

Machine learning (ML), a subset of artificial intelligence, has emerged as a transformative tool in chemical research, enabling the analysis of large datasets to uncover complex patterns and make predictions. arxiv.orgcas.org

Machine learning models can be trained on large datasets of chemical reactions to predict outcomes, such as reaction yields or the site of reactivity. arxiv.orgcam.ac.uk For example, researchers have used ML models to predict the outcomes of Pd-catalyzed Buchwald-Hartwig reactions. arxiv.org In the context of piperidine chemistry, data-driven approaches can be used to analyze the vast chemical space of substituted piperidines and identify key structural features that govern their reactivity. nih.govwhiterose.ac.uk

A "reactome" approach, which combines high-throughput automated experiments with machine learning, has been developed to understand chemical reactivity on a large scale. cam.ac.uk This data-driven methodology can identify correlations between reactants, reagents, and reaction performance, which can be applied to piperidine chemistry to accelerate the discovery of new reactions and optimize existing ones. cam.ac.uk

Table 1: Examples of Machine Learning Applications in Chemical Reactivity Prediction

Application AreaMachine Learning TechniquePredicted OutcomeReference
Pd-catalyzed Buchwald-Hartwig reactionsLinear Regression, Random ForestReaction Yield arxiv.org
General Chemical ReactivityData-driven modelingSite of reaction, reaction performance cam.ac.uk
Late-stage functionalizationPredictive modelingSite of reaction, variation with conditions cam.ac.uk

Automated Screening of Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) generate vast amounts of data that can be challenging to analyze manually. Machine learning algorithms can be employed for the automated screening and interpretation of this data. For instance, software has been developed to facilitate the retroactive reprocessing of large volumes of liquid chromatography-high resolution mass spectrometry (LC-HRMS) data, which is crucial in fields like anti-doping analysis. rug.nl

In piperidine chemistry, automated analysis of NMR spectra can aid in the rapid determination of diastereomeric ratios, which is essential for assessing the stereoselectivity of reactions. nih.govwhiterose.ac.uk Similarly, machine learning can assist in the analysis of mass spectrometry data to identify and quantify piperidine derivatives and their metabolites in complex mixtures.

Chemical Reactivity and Derivatization Studies of 1 1 Phenylethyl 4 Piperidinol

Transformations at the Piperidine (B6355638) Nitrogen Atom

The tertiary nitrogen of the piperidine ring is basic and nucleophilic, making it a key site for chemical transformations such as N-dealkylation and the formation of quaternary ammonium (B1175870) salts.

N-dealkylation is the removal of an alkyl group from an amine. nih.govnih.gov For 1-(1-phenylethyl)-4-piperidinol, this would involve the cleavage of the bond between the nitrogen and the 1-phenylethyl group to yield 4-hydroxypiperidine (B117109). This transformation is synthetically important for modifying complex amine-containing molecules.

Several methods exist for N-dealkylation. The von Braun reaction, using cyanogen (B1215507) bromide (BrCN), is a classic method that proceeds via a cyanamide (B42294) intermediate, which is then hydrolyzed. nih.gov Another common approach involves the use of chloroformates, such as phenyl chloroformate or trichloroethyl chloroformate, which react with the tertiary amine to form a carbamate (B1207046). Subsequent cleavage of the carbamate group liberates the secondary amine. The stability of the 1-phenylethyl group, a benzylic-type substituent, may influence the choice of reagents, as benzylic groups can be cleaved under various hydrogenolysis conditions as well.

The reaction of the tertiary piperidine nitrogen with an alkylating agent results in the formation of a quaternary ammonium salt. This reaction, known as quaternization or the Menschutkin reaction, involves the nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbon of the alkylating agent. researchgate.netresearchgate.net

The reactivity in quaternization reactions depends on the nature of the alkylating agent (R-X), with reactivity generally following the order R-I > R-Br > R-Cl. The reaction of this compound with an alkyl halide like methyl iodide would yield the corresponding N-methyl-N-(1-phenylethyl)piperidin-4-ol iodide salt. Such salts are often used as ionic liquids, phase-transfer catalysts, or as biologically active agents themselves. nih.govumn.edu

Alkylating Agent Solvent Expected Quaternary Ammonium Salt
Methyl Iodide (CH₃I)Acetonitrile (B52724)1-methyl-1-(1-phenylethyl)piperidinium-4-ol iodide
Ethyl Bromide (CH₃CH₂Br)Acetone1-ethyl-1-(1-phenylethyl)piperidinium-4-ol bromide
Benzyl (B1604629) Chloride (BnCl)N,N-Dimethylformamide (DMF)1-benzyl-1-(1-phenylethyl)piperidinium-4-ol chloride

Reactivity of the Piperidine Ring System

Beyond the primary functional groups, the piperidine ring itself can undergo specific reactions. While stable, the C-H bonds adjacent (alpha) to the nitrogen atom exhibit enhanced reactivity. Oxidation at these positions can lead to the formation of N-acyliminium ions or lactams. nih.gov For example, oxidation of N-substituted piperidines can yield the corresponding piperidin-2-one. This type of transformation often requires specialized reagents that can selectively functionalize the C-H bond alpha to the nitrogen without affecting other parts of the molecule. nih.gov

Furthermore, ring-opening reactions can occur under specific fragmentation conditions, for example in mass spectrometry, where cleavage of the C-N bonds can be initiated. researchgate.net However, under typical synthetic conditions, the piperidine ring is a robust scaffold, providing a stable framework for the functional groups it holds.

Substitutions and Cyclizations on the Piperidine Core

The reactivity of the 4-hydroxyl group and the piperidine ring of this compound allows for various substitution and cyclization reactions, leading to a diverse array of functionalized molecules.

Substitutions at the 4-Position:

The secondary alcohol at the 4-position is a prime site for derivatization through reactions such as etherification and esterification. These modifications are often employed to modulate the pharmacological properties of the resulting compounds. For instance, acylation of the hydroxyl group is a key step in the synthesis of certain fentanyl analogs. The reaction of this compound with acylating agents like propionyl chloride introduces an ester functionality, a critical pharmacophore in many potent opioid analgesics. nih.gov

Detailed below are examples of substitution reactions at the 4-position:

ReactantReagentProductApplication
This compoundPropionyl chloride1-(1-phenylethyl)-4-propionyloxypiperidineIntermediate in analgesic synthesis
This compoundAcetic anhydride1-(1-phenylethyl)-4-acetoxypiperidineIntermediate in analgesic synthesis

Cyclization Reactions:

The piperidine ring itself can undergo cyclization reactions to form more complex polycyclic structures. While specific examples starting directly from this compound are not extensively documented in readily available literature, general principles of piperidine chemistry suggest possibilities for such transformations. Intramolecular cyclization reactions, for instance, can be envisioned by first introducing a suitable reactive group elsewhere in the molecule that can then react with the piperidine nitrogen or a carbon atom on the ring. nih.govresearchgate.net

Creation of Fused-Ring Systems

The this compound scaffold can be elaborated to create fused-ring systems, which are common motifs in biologically active compounds. This is often achieved through multi-step synthetic sequences that may involve the initial oxidation of the 4-hydroxyl group to a ketone, yielding N-phenethyl-4-piperidinone (NPP). wikipedia.org This ketone then serves as a versatile intermediate for constructing fused heterocyclic systems.

Pictet-Spengler and Bischler-Napieralski Reactions:

The N-phenylethyl group in this compound and its derivatives is a key structural element for intramolecular cyclization reactions like the Pictet-Spengler and Bischler-Napieralski reactions. These reactions are powerful methods for the synthesis of tetrahydroisoquinolines and di-hydroisoquinolines, respectively, which are core structures in many alkaloids and other pharmacologically active compounds.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. nih.gov In the context of this compound derivatives, the phenylethyl moiety can act as the β-arylethylamine component.

The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides to form dihydroisoquinolines. nih.gov By converting the N-phenylethylamine to an amide, this reaction provides a pathway to another important class of fused heterocyclic systems.

While direct applications of these reactions starting from this compound are not a primary focus in the reviewed literature, the structural motif is amenable to such transformations, offering potential routes to novel fused-ring architectures.

Spiro-heterocycles:

The ketone derivative, N-phenethyl-4-piperidinone (NPP), is a valuable precursor for the synthesis of spiro-heterocycles, where the C4 of the piperidine ring is the spiro-atom. researchgate.net These spiro compounds are of interest in medicinal chemistry due to their rigid three-dimensional structures. For example, reaction of NPP with appropriate reagents can lead to the formation of spiro-oxazolidinones or other heterocyclic rings fused at the 4-position.

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The most prominent role of this compound and its oxidized form, N-phenethyl-4-piperidinone (NPP), is as a key intermediate in the synthesis of complex and potent analgesic compounds, particularly fentanyl and its numerous analogs. wikipedia.orgnih.gov

The synthesis of fentanyl typically starts from NPP. A crucial step involves the reductive amination of NPP with aniline (B41778) to form 4-anilino-N-phenethylpiperidine (ANPP). wikipedia.org Subsequent acylation of the aniline nitrogen with propionyl chloride yields fentanyl. wikipedia.org

The versatility of this synthetic route allows for the creation of a wide range of fentanyl analogs through the modification of various parts of the molecule. For example, different aryl groups can be introduced in place of the phenyl group on the phenethyl moiety, or the propionyl group on the aniline nitrogen can be replaced with other acyl groups. nih.gov These modifications have led to the development of a vast library of compounds with varying potencies and pharmacological profiles. nih.gov

The table below summarizes the key synthetic steps starting from the precursor to this compound in the synthesis of fentanyl:

Starting MaterialIntermediateFinal Product
N-phenethyl-4-piperidinone (NPP)4-Anilino-N-phenethylpiperidine (ANPP)Fentanyl

Beyond the realm of fentanyl-like analgesics, the this compound scaffold holds potential for the synthesis of other complex molecular architectures. Its inherent structural features make it a valuable building block for exploring new chemical space in drug discovery. nih.gov However, documented applications in the synthesis of other classes of therapeutic agents are less common in the available scientific literature.

Metabolic Pathways and Biotransformation Research in Controlled Experimental Systems

In Vitro Metabolic Profiling Studies

In vitro metabolic profiling is a cornerstone of drug metabolism research, providing insights into the biotransformation of a compound outside of a living organism. These studies commonly utilize subcellular fractions and cellular models to predict metabolic pathways.

Hepatic microsomes and hepatocytes are standard in vitro tools for predicting the metabolic fate of chemical compounds. nih.gov Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govnih.gov They are instrumental in identifying the products of Phase I metabolic reactions.

Hepatocytes, the primary cells of the liver, offer a more complete metabolic picture. Cryopreserved hepatocytes are often considered the "gold standard" for in vitro studies as they contain both Phase I and Phase II metabolic enzymes, allowing for the investigation of a broader range of biotransformation reactions, including oxidation, reduction, hydrolysis, and conjugation. youtube.com Long-term liver models, such as co-cultures of hepatocytes, have been developed to improve the prediction of how compounds are cleared from the body. nih.gov Liver S9 fractions, which contain both microsomal and cytosolic enzymes, are also widely used to investigate a broad spectrum of metabolic reactions and can be valuable for predicting in vivo metabolism. nih.gov

In Vitro ModelDescriptionPrimary Application in Metabolism Studies
Hepatic MicrosomesVesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, especially cytochrome P450. nih.govnih.govInvestigation of Phase I oxidative metabolism. nih.gov
HepatocytesIntact liver cells containing a full complement of Phase I and Phase II metabolic enzymes. youtube.comComprehensive metabolic profiling, including oxidation, reduction, hydrolysis, and conjugation reactions. youtube.com
Liver S9 FractionSubcellular fraction containing both microsomal and cytosolic enzymes. nih.govBroad screening of metabolic pathways, including both Phase I and Phase II reactions. nih.gov

The compound 1-(2-phenylethyl)-4-piperidinol has been identified as a major metabolite of related compounds in metabolic studies. researchgate.net This finding highlights a common metabolic pathway for N-substituted piperidine (B6355638) derivatives, where the piperidine ring can undergo hydroxylation. For instance, the metabolism of various fentanyl analogs involves hydroxylation at the piperidine ring. nih.gov Similarly, phencyclidine (PCP) is metabolized to 4-phenyl-4-(1-piperidinyl)cyclohexanol, a structurally related piperidinol derivative. wikipedia.org The formation of such hydroxylated metabolites is a key step in the biotransformation of these larger molecules.

Enzymatic Biotransformations of Piperidinol Structures

The biotransformation of piperidinol structures is primarily mediated by a superfamily of enzymes known as cytochrome P450. These enzymes are responsible for catalyzing a variety of oxidative reactions.

In non-human experimental systems, such as rat liver microsomes, cytochrome P-450 enzymes have been shown to be central to the metabolism of the piperidine ring. nih.gov Studies on simple piperidine derivatives have demonstrated that P450 enzymes catalyze the oxidation of the piperidine ring. nih.gov Research on the piperidine-containing drug thioridazine (B1682328) using various in vitro models identified specific CYP enzymes, including CYP1A2, CYP3A4, and CYP2D6, as being responsible for its metabolism. nih.gov Theoretical studies further support the crucial role of P450 enzymes in mediating complex reactions like the ring contraction of piperidine-containing drugs. rsc.orgresearchgate.net

N-dealkylation and hydroxylation are two of the most significant metabolic pathways for compounds containing a piperidine moiety. nih.govsemanticscholar.orgphiladelphia.edu.jo

N-dealkylation is a common metabolic reaction for tertiary amines, involving the removal of an alkyl group from the nitrogen atom. semanticscholar.orgphiladelphia.edu.jo This process is often catalyzed by CYP3A4 and results in the formation of a secondary amine. nih.govacs.org For many piperidine-containing drugs, N-dealkylation is a major route of metabolism. nih.govacs.org

Hydroxylation involves the introduction of a hydroxyl (-OH) group into the molecule. philadelphia.edu.jonih.gov For piperidine structures, hydroxylation can occur at various positions on the piperidine ring or on the attached side chains. nih.gov This reaction increases the water solubility of the compound, facilitating its excretion. The hydroxylation of the piperidine ring is a recognized metabolic pathway for several fentanyl analogs. nih.gov

Metabolic PathwayDescriptionKey Enzymes
N-DealkylationRemoval of an alkyl group from the nitrogen atom of the piperidine ring, forming a secondary amine. semanticscholar.orgphiladelphia.edu.joPrimarily Cytochrome P450 3A4 (CYP3A4). nih.govacs.org
HydroxylationIntroduction of a hydroxyl (-OH) group onto the piperidine ring or its substituents. nih.govnih.govVarious Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). nih.govnih.gov
OxidationFormation of ketones or N-oxides on the piperidine structure. nih.govnih.govCytochrome P450 enzymes. nih.gov

Advanced Analytical Methodologies in Metabolite Research

The identification and structural elucidation of metabolites rely on sophisticated analytical techniques. A combination of chromatographic separation and mass spectrometric detection is most commonly employed.

Metabolite research workflows often begin with metabolite profiling to determine the number of metabolites formed, followed by metabolite characterization to determine their molecular weight and elemental composition. youtube.com The final step is metabolite identification , which involves the definitive structural assignment of the metabolite. youtube.com

Commonly used analytical methods include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for metabolite analysis. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography allows for the accurate mass measurement of metabolites, which helps in determining their elemental composition. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for volatile compounds or those that can be made volatile through chemical derivatization. nih.govtjnpr.org It offers high-resolution separation, which is advantageous for distinguishing between isomeric compounds. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis and is used to obtain structural information about a metabolite by fragmenting it and analyzing the resulting fragment ions. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule and is often used for the definitive structural elucidation of a metabolite once it has been isolated. youtube.com

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the initial separation and profiling of metabolites. tjnpr.org

Computational tools and software, such as XCMS, are also integral to modern metabolite research for processing the large datasets generated by these analytical instruments. youtube.com

Analytical TechniquePrincipleApplication in Metabolite Research
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds based on their physicochemical properties followed by mass-based detection. nih.govProfiling, characterization, and quantification of a wide range of metabolites. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass detection. nih.govAnalysis of volatile metabolites and those that can be derivatized. tjnpr.org
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the magnetic properties of atomic nuclei to determine the chemical structure of a molecule. youtube.comDefinitive structural elucidation of purified metabolites. youtube.com
Tandem Mass Spectrometry (MS/MS)Involves multiple steps of mass selection and fragmentation to determine the structure of ions. youtube.comStructural characterization of metabolites by analyzing fragmentation patterns. youtube.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) Workflows

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) stands as a cornerstone technology for the identification and characterization of drug metabolites in complex biological matrices. nih.gov This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection power of high-resolution mass spectrometry, making it ideal for the nuanced demands of metabolic research.

A typical LC-HRMS/MS workflow for identifying metabolites such as 1-(1-phenylethyl)-4-piperidinol from a parent compound (e.g., a fentanyl analog) in an in vitro system involves several key steps:

Sample Incubation and Preparation: The parent compound is incubated with a biological system, commonly human liver microsomes or hepatocytes, which contain the necessary cytochrome P450 (CYP) enzymes for metabolism. nih.gov Following incubation, the reaction is stopped, and the sample is prepared for analysis. This often involves protein precipitation with a solvent like cold acetonitrile (B52724), followed by centrifugation to remove solid debris. mdpi.com

Chromatographic Separation: The prepared sample extract is injected into a liquid chromatography system. A reversed-phase column, such as a C18 column, is typically used to separate the various components of the mixture based on their polarity. frontiersin.org A gradient elution with a mobile phase, often consisting of water and an organic solvent (like acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate, ensures that the parent drug and its metabolites are separated over time before entering the mass spectrometer. mdpi.com

High-Resolution Mass Spectrometric Detection: As the separated compounds elute from the LC column, they are ionized (commonly via electrospray ionization - ESI) and enter the high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument). The instrument operates in a full-scan mode to detect all ions within a specified mass range, providing highly accurate mass measurements (typically with an error of less than 5 ppm). mdpi.com This precision is critical for determining the elemental composition of potential metabolites.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: To identify the structure of a potential metabolite, tandem mass spectrometry (MS/MS) is employed. In a data-dependent acquisition (DDA) or information-dependent acquisition (IDA) approach, the mass spectrometer automatically selects the most intense ions from the full scan for fragmentation. nih.gov The resulting fragmentation pattern, or MS/MS spectrum, provides a structural fingerprint of the molecule. By analyzing the fragments, researchers can deduce the site of metabolic modification (e.g., hydroxylation, N-dealkylation) on the parent molecule. nih.gov

This workflow has been successfully applied to develop screening methods for numerous fentanyl analogs and their metabolites in biological samples like urine and serum. nih.govfrontiersin.org

Software-Assisted Data Mining for Metabolite Detection

The datasets generated by LC-HRMS/MS are vast and complex, often containing thousands of features, making manual analysis impractical and time-consuming. mdpi.com Therefore, sophisticated software tools are essential for efficiently mining the data to detect and identify metabolites. wiley.combohrium.com These software solutions automate the initial processing steps and provide powerful tools for interpreting the results.

Software-assisted workflows are integral to modern metabolite identification and can be broadly categorized into targeted and untargeted approaches:

Targeted Data Mining: This approach involves searching the data for specific, predicted metabolites. Based on known biotransformation pathways (e.g., oxidation, hydrolysis, N-dealkylation), a list of potential metabolites and their exact masses is created. The software then screens the LC-HRMS data for these specific masses at plausible retention times.

Untargeted Data Mining: This exploratory approach aims to find any significant difference between the experimental sample (e.g., hepatocyte incubation) and a control sample (e.g., incubation without the drug). The software performs peak detection, alignment across different samples, and background subtraction. mdpi.com Statistical analysis then highlights features that are unique to or significantly increased in the experimental sample, revealing both expected and unexpected or novel metabolites.

Specialized software packages like Compound Discoverer have been repurposed from metabolomics research for forensic applications, including the detection of "unknown" fentanyl analogs and their metabolites. wiley.combohrium.comresearchgate.net These programs can automatically process raw data and compare detected compounds against pre-calculated theoretical masses for a vast array of possible chemical modifications on a core structure. bohrium.com

In a study on the in vitro metabolism of phenylfentanyl using human hepatocytes and LC-HRMS/MS, a software-assisted workflow was crucial for identifying its metabolites. The untargeted data mining process initially flagged approximately 90,000 substances, which the software automatically filtered down to 115 for manual review. This efficient process led to the successful identification of 13 metabolites, including major products from N-dealkylation, amide hydrolysis, and oxidation. Notably, This compound (referred to in the study as 1-(2-phenylethyl)-4-piperidinol) was confirmed as one of the metabolites produced. univpm.it This demonstrates the power of combining high-resolution instrumentation with intelligent data mining software to elucidate complex metabolic pathways.

Structure Activity Relationship Sar Investigations Within Piperidine Systems Chemical and Structural Perspectives

Influence of N-Phenylethyl Substitution on Chemical Properties

The N-phenylethyl group is a key feature in the synthesis of various pharmaceutical compounds. wikipedia.org Its precursor, N-phenethyl-4-piperidinone (NPP), is a well-documented intermediate. wikipedia.orgnih.gov The chemical properties of NPP, such as its reactivity in reductive amination to form 4-anilino-N-phenethylpiperidine (ANPP), are fundamental to the synthesis of complex molecules like fentanyl. wikipedia.org The reduction of the ketone group in NPP to the hydroxyl group in 1-(1-phenylethyl)-4-piperidinol is a critical transformation that alters the compound's polarity, hydrogen bonding capability, and, consequently, its biological interactions. sigmaaldrich.comnih.gov

The presence of the N-phenylethyl substituent can affect the basicity of the piperidine (B6355638) nitrogen, its solubility, and its bioavailability. ontosight.ai For instance, this lipophilic group generally increases the molecule's affinity for non-polar environments, which can influence its ability to cross biological membranes. The chemical properties of this compound and its synthetic precursor are summarized in the table below.

Compound NameMolecular FormulaMolar Mass (g/mol)Physical FormCAS Number
This compoundC13H19NO205.30White to Yellow Solid3518-76-1
N-phenethyl-4-piperidinone (NPP)C13H17NO203.28Yellow-brown crystalline powder39742-60-4

Stereochemical Effects on Molecular Interactions and Reactivity

The orientation of substituents on the piperidine ring (axial vs. equatorial) has a significant impact on the molecule's conformation and stability. rsc.orgrsc.org For instance, in substituted piperidines, there is often a thermodynamic preference for conformations that minimize unfavorable steric interactions, such as 1,3-diaxial interactions. rsc.org Epimerization can be used as a strategy to convert a less stable isomer into a more stable one, driven by this relief of steric strain. rsc.org

Studies on related piperidine systems have shown that stereoisomers can exhibit vastly different biological activities. nih.gov The specific stereochemistry of a compound affects its potency and can even determine whether it acts as an agonist or antagonist at a given receptor. For example, in the synthesis of spirocyclic 2-arylpiperidines, the configuration of the final product is carefully controlled, with X-ray crystallography confirming the axial orientation of an aryl group and the equatorial position of a benzylic proton. rsc.org This precise spatial arrangement is critical for subsequent chemical transformations and biological interactions. rsc.org

Exploring Substituent Effects on Piperidine Ring Systems

The pharmacological properties of piperidine derivatives can be finely tuned by altering the substituents on the piperidine ring. ontosight.ai The nature, position, and stereochemistry of these substituents influence factors such as binding affinity, selectivity, and metabolic stability. rsc.org

Research has shown that even simple modifications, like the addition of a methyl group, can significantly affect the stereochemical aspects of a molecule's potency and toxicity. ontosight.ai In medicinal chemistry, substitutions at the C2 and/or C6 positions of the piperidine ring are a common strategy to block metabolism and influence the ring's three-dimensional conformation. rsc.org

A systematic exploration of substituents is a core component of SAR studies. For example, in the development of influenza virus inhibitors, various aromatic rings were substituted at one position, with quinolinyl groups generally providing better inhibitory activity. nih.gov In another study, a series of N- and 3α-modified piperidine-based analogues of cocaine were synthesized to explore how different functional groups (esters, alcohols, oxadiazoles) impact activity at dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. acs.org Such studies generate valuable data on how specific structural changes translate to functional outcomes.

Scaffold/SeriesSubstituent ModificationObserved Effect on Activity/PropertyReference
Piperidine-based Influenza InhibitorsReplacement of sulfur with oxygen in the linkerImproved inhibitory activity nih.gov
Piperidine-based Influenza InhibitorsSubstitution with quinolinyl groupsGenerally better inhibitory activity compared to other aromatics nih.gov
Cocaine Analogues (Piperidine-based)N-Demethylation of trans-(+)-3α-piperidine ligandsImproved activity at SERT and NET acs.org
Piperidine-based Anticancer AgentsPresence of a methyl group on the piperidine ring (positions 3 or 4)Higher anticancer property ajchem-a.com

Design Principles for Novel Piperidine Scaffolds Based on SAR Data

The insights gained from SAR studies are fundamental to the rational design of novel piperidine scaffolds with desired biological activities. nih.gov By understanding how specific structural motifs contribute to a molecule's properties, chemists can design new compounds with enhanced potency, selectivity, and better pharmacokinetic profiles.

One key design principle involves using the piperidine ring as a versatile scaffold that can be modified to exhibit a wide range of biological activities. ontosight.aiajchem-a.com For example, SAR data might indicate that a particular substitution pattern leads to high affinity for a target but also to undesirable off-target effects. A design strategy could then involve retaining the key binding elements while modifying other parts of the molecule to reduce the unwanted interactions.

Another approach is fragment-based drug discovery, where libraries of diverse, three-dimensional molecular fragments are created. A study involving 20 different regio- and diastereoisomers of methyl-substituted pipecolinates (a class of piperidine derivatives) demonstrated the exploration of 3D chemical space. rsc.org By synthesizing a collection of both cis- and trans-isomers, researchers can generate a virtual library of fragments with varied shapes and properties, providing a rich starting point for drug discovery programs. rsc.org This strategy allows for the systematic building of more complex molecules based on the properties of the initial piperidine fragments.

Research Applications of 1 1 Phenylethyl 4 Piperidinol in Diverse Chemical Science Fields

Building Block for Complex Molecules in Organic Synthesis

The 4-piperidone (B1582916) scaffold, from which 1-(1-phenylethyl)-4-piperidinol is derived, is a fundamental building block for constructing more complex heterocyclic compounds. nih.gov The structure's inherent features allow it to serve as a framework upon which intricate molecular architectures can be assembled.

One of the most notable applications is in the synthesis of potent analgesics. The related ketone, 1-phenethyl-4-piperidone (B3395357) (NPP), is a well-established key intermediate in the manufacture of fentanyl and its numerous analogs. researchgate.netwikipedia.org In these syntheses, the piperidone is typically reacted with aniline (B41778) and then reduced to form 4-anilino-N-phenethylpiperidine (ANPP), the direct precursor to fentanyl. wikipedia.org The 1-(phenylethyl)-4-piperidinol moiety, therefore, represents a crucial structural unit within this class of powerful synthetic opioids.

Furthermore, chiral versions of the related 1-phenylethyl-4-piperidone have been employed as templates to access analogs of Donepezil, a drug used for treating Alzheimer's disease. nih.gov This demonstrates the role of the piperidine (B6355638) core in creating scaffolds for developing new therapeutic agents by allowing for stereochemically controlled modifications. nih.gov

Precursor in the Synthesis of Other Chemical Compounds

The reactivity of the hydroxyl group and the nitrogen atom in the piperidine ring makes this compound an excellent precursor for a wide range of other chemical compounds.

The piperidine ring is a ubiquitous structural motif in pharmaceutical research. nih.gov this compound and its corresponding ketone (NPP) are pivotal intermediates in the synthesis of various piperidine-based molecules. For instance, NPP is used to prepare phenethyl derivatives of propanamide and to synthesize l-Phenethylazacycloheptan-4-one. lookchem.com The synthesis of NPP itself often involves methods like the Dieckmann cyclization, starting from precursors like N,N-bis(methoxycarbonylethyl)phenethylamine. researchgate.netgoogle.com The subsequent reduction of the ketone (NPP) yields 1-(2-phenylethyl)-4-piperidinol, highlighting the direct synthetic relationship between these compounds.

The versatility of this precursor is further illustrated by its use in preparing N-phenethyl-4-anilinopiperidine, a key intermediate not only for opioid analgesics but also for certain antifungal agents. google.com

A chemical probe is a small molecule used to study biological systems, such as the function of a specific protein. chemicalprobes.org 1-(2-phenylethyl)-4-piperidinol serves as a building block in the synthesis of ligands for important biological targets, which can then be used as chemical probes. caymanchem.commedchemexpress.com

Specifically, it has been used to create ligands for:

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): These receptors are involved in a wide range of physiological functions, and ligands derived from this piperidinol help in studying their activity. caymanchem.commedchemexpress.com

Sigma-1 (σ1) Receptor: This non-opioid intracellular receptor is another target for which ligands have been developed using this scaffold. caymanchem.commedchemexpress.com Research into novel 1-phenylpiperazine (B188723) and 4-phenylpiperidine (B165713) derivatives has led to high-affinity sigma ligands, underscoring the importance of the piperidine structure in this area. nih.gov

The development of such selective ligands is crucial for understanding complex biological pathways and for the initial stages of drug discovery. nih.gov

The compound serves as a precursor for more elaborate chemical intermediates. A notable example is its role in the synthesis of 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol. journaljpri.com This specific intermediate is a principal building block in the scalable manufacturing process of Fenspiride HCl, a compound with antitussive properties. journaljpri.com An efficient synthesis has been developed that uses aqueous ammonia, presenting a greener and safer alternative to more hazardous reagents for producing this key intermediate on a large scale. journaljpri.com

Studies in Advanced Materials Chemistry (e.g., non-linear optical properties of related derivatives)

The field of materials chemistry explores the creation of substances with novel properties. One area of interest is non-linear optics (NLO), where materials interact intensely with light to change its properties, an effect useful in photonics and optical data storage. anu.edu.au NLO properties often arise from molecules that have an electron-donating part and an electron-accepting part, connected by a π-conjugated system. nih.gov

While direct studies on the NLO properties of this compound derivatives are not extensively documented, the molecular structure contains elements that are promising for this application. The phenylethyl group can act as part of a larger conjugated system, and the piperidine nitrogen can serve as an electron donor. By chemically modifying the molecule—for instance, by attaching a strong electron-accepting group—it is possible to design derivatives with significant NLO activity.

Research on other organic and organometallic compounds, such as those based on poly(1,4-phenylenevinylene) (PPV) or porphyrins, has demonstrated that careful molecular design can lead to materials with high NLO responses. anu.edu.aursc.org For example, a PPV derivative containing a Disperse Red 1-type chromophore exhibited a high second-order NLO coefficient. rsc.org Similarly, porphyrin derivatives functionalized with organoruthenium units have shown strong non-linear absorption in the near-IR range. anu.edu.au These studies provide a blueprint for how derivatives of this compound could be functionalized to create new materials for advanced optical applications.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of this compound and its analogs contributes significantly to the fundamental principles of heterocyclic chemistry. This includes understanding reaction mechanisms, synthetic strategies, and molecular conformations.

Conformational Analysis: The piperidine ring is not planar and typically adopts a chair conformation. The substituents on the ring influence its exact geometry. X-ray crystallography studies of related chiral piperidine derivatives have provided precise data on bond lengths and angles, revealing how different functional groups affect the ring's conformation. nih.gov For example, analysis of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one shows it adopts a stable chair conformation, while introducing a Csp² hybridized carbon atom next to the nitrogen can distort the ring towards a half-chair conformer. nih.gov This knowledge is vital for understanding structure-activity relationships in drug design.

Synthetic Methodologies: The various methods used to synthesize the piperidine core, such as the Dieckmann condensation, Petrenko-Kritschenko reaction, and various cyclization strategies (e.g., aza-Michael reaction), expand the toolkit available to organic chemists. nih.govresearchgate.netnih.gov Research into improving these syntheses, for instance by developing one-pot procedures or using greener reagents, advances the field of organic synthesis as a whole. nih.govjournaljpri.com

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Validation

TechniqueKey Peaks/DataReference
¹H NMRδ 2.8–3.2 (piperidine CH₂)
MS[M+H]⁺ = 220.2
IR3200–3400 cm⁻¹ (OH)

Q. Table 2: Factorial Design for Yield Optimization

VariableLow LevelHigh LevelEffect on Yield (%)
Catalyst Loading5 mol%10 mol%+15%
SolventTHFDMF+8%
Reaction Time12 hrs24 hrs+12%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.